cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a cyclobutane derivative with an isopropoxy group and an amine group, making it a versatile compound in various chemical reactions and applications .
Scientific Research Applications
Chemistry: In chemistry, cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. It is valuable in the study of cyclobutane derivatives and their reactivity .
Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its unique structure could be explored for drug development and pharmacological studies .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P264: Wash thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P330: Rinse mouth, and P501: Dispose of contents/container to an approved waste disposal plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
- cis-3-(Propan-2-yloxy)cyclobutan-1-amine
- trans-3-(Propan-2-yloxy)cyclobutan-1-amine
- cis-3-(Propan-2-yloxy)cyclobutan-1-amine acetate
Comparison: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. The cis configuration also imparts specific stereochemical properties that can influence its reactivity and interactions .
Properties
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDGEKVYGRBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.